molecular formula C14H23ClN2O B12422838 Lidocaine-d10 Hydrochloride

Lidocaine-d10 Hydrochloride

Cat. No.: B12422838
M. Wt: 280.86 g/mol
InChI Key: IYBQHJMYDGVZRY-OCNRKMBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lidocaine-d10 Hydrochloride is a deuterated form of Lidocaine Hydrochloride, where ten hydrogen atoms are replaced with deuterium. This compound is primarily used as a local anesthetic and antiarrhythmic agent. The deuterium labeling is often employed in pharmacokinetic studies to trace the compound’s metabolic pathways without altering its pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Lidocaine-d10 Hydrochloride involves the deuteration of Lidocaine. The process typically starts with the synthesis of Lidocaine, which is then subjected to deuterium exchange reactions. The key steps include:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The deuteration step is particularly critical and requires specialized equipment to handle deuterated reagents .

Chemical Reactions Analysis

Types of Reactions: Lidocaine-d10 Hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Lidocaine-d10 Hydrochloride has a wide range of scientific research applications:

Mechanism of Action

Lidocaine-d10 Hydrochloride exerts its effects by blocking sodium channels in neuronal cell membranes. This inhibition prevents the initiation and transmission of nerve impulses, leading to a loss of sensation in the localized area where it is applied. The molecular targets include voltage-gated sodium channels, and the primary pathway involves the stabilization of the neuronal membrane .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its deuterium labeling, which allows for detailed pharmacokinetic studies without altering the compound’s pharmacological properties. This makes it an invaluable tool in both research and industrial applications .

Properties

Molecular Formula

C14H23ClN2O

Molecular Weight

280.86 g/mol

IUPAC Name

2-[bis(1,1,2,2,2-pentadeuterioethyl)amino]-N-(2,6-dimethylphenyl)acetamide;hydrochloride

InChI

InChI=1S/C14H22N2O.ClH/c1-5-16(6-2)10-13(17)15-14-11(3)8-7-9-12(14)4;/h7-9H,5-6,10H2,1-4H3,(H,15,17);1H/i1D3,2D3,5D2,6D2;

InChI Key

IYBQHJMYDGVZRY-OCNRKMBFSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])N(CC(=O)NC1=C(C=CC=C1C)C)C([2H])([2H])C([2H])([2H])[2H].Cl

Canonical SMILES

CCN(CC)CC(=O)NC1=C(C=CC=C1C)C.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.